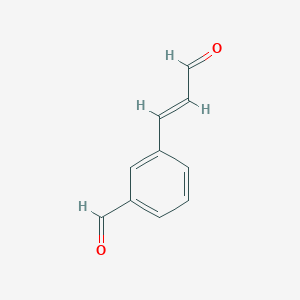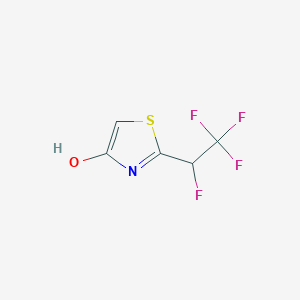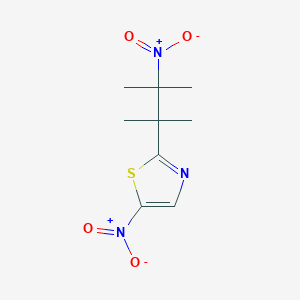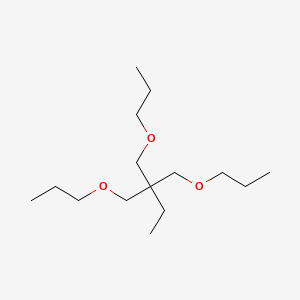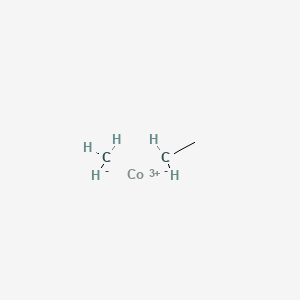
Carbanide;cobalt(3+);ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cobalt(3+);ethane is a complex compound that involves the interaction of carbanide ions with cobalt in its +3 oxidation state and ethane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of carbanide;cobalt(3+);ethane typically involves the decomposition of ethane over cobalt nanoparticles. This process is carried out under isothermal conditions within a temperature range of 375–500°C . The cobalt nanoparticles are often prepared by reducing cobalt(II) nitrate with hydrogen at elevated temperatures. The resulting cobalt nanoparticles are then used as catalysts for the decomposition of ethane, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic decomposition processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the incorporation of advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cobalt(3+);ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides and carbon dioxide.
Reduction: Reduction reactions can convert cobalt(3+) to cobalt(2+) or metallic cobalt.
Substitution: The carbanide ion can participate in nucleophilic substitution reactions, where it replaces other groups in organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or air for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include cobalt oxides, carbon dioxide, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbanide;cobalt(3+);ethane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of carbanide;cobalt(3+);ethane involves its ability to act as a catalyst in various chemical reactions. The cobalt(3+) ion can facilitate electron transfer processes, while the carbanide ion can act as a nucleophile, participating in substitution reactions. The ethane component provides a source of carbon, which can be incorporated into various organic molecules during these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Carbanions: Similar to carbanide, carbanions are nucleophilic species with a negative charge on carbon.
Cobalt Complexes: Other cobalt complexes, such as cobalt(II) chloride and cobalt(III) acetate, also exhibit catalytic properties but differ in their specific applications and reactivity.
Uniqueness
Carbanide;cobalt(3+);ethane is unique due to its combination of carbanide ions with cobalt(3+) and ethane, which imparts distinct catalytic properties and reactivity
Propiedades
Número CAS |
184092-47-5 |
|---|---|
Fórmula molecular |
C3H8Co+ |
Peso molecular |
103.03 g/mol |
Nombre IUPAC |
carbanide;cobalt(3+);ethane |
InChI |
InChI=1S/C2H5.CH3.Co/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3 |
Clave InChI |
SKVAGEOOBYYFTG-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].C[CH2-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

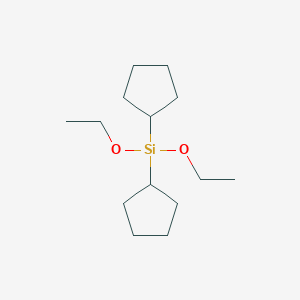

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
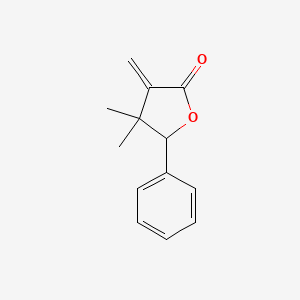
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
